molecular formula C22H23N3O3 B2442056 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole CAS No. 921548-74-5

2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole

Cat. No. B2442056
CAS RN: 921548-74-5
M. Wt: 377.444
InChI Key: DTCZJHDZAHAZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The 3,5-dimethoxybenzyl group is a common motif in organic chemistry and is known to be an important pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The oxadiazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antineoplastic Activity

A series of indolyl-1,3,4-oxadiazole derivatives, including structures similar to 2-(1-(3,5-dimethoxybenzyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole, were synthesized. These compounds were evaluated for their antineoplastic (anti-cancer) activities, marking their potential in cancer research and treatment (Farghaly et al., 2012).

Anti-inflammatory and Antiproliferative Properties

A related compound structure was synthesized and tested for anti-inflammatory and anti-proliferative activities. The study established a structure-activity relationship, observing a correlation between the compound structure and its biological activities. Some derivatives showed promising activity against the proliferation of human cancer cell lines and inflammation, indicating potential therapeutic applications (Rapolu et al., 2013).

Antimicrobial Properties

Another study synthesized and evaluated a series of compounds for their antimicrobial activities. The synthesized compounds, similar in structure to the compound , showed both antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Maslat et al., 2002).

α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities

A study synthesized a series of benzimidazole derivatives containing oxadiazole and other rings. These compounds were screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The results indicated potential applications in managing diabetes, infectious diseases, and oxidative stress-related conditions (Menteşe et al., 2015).

Urease Inhibition and Therapeutic Potential

A study focused on synthesizing novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides. These compounds were potent inhibitors of the urease enzyme. The findings suggested potential applications in designing therapeutic agents, particularly for treating diseases related to urease enzyme activity (Nazir et al., 2018).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-7-21-23-24-22(28-21)20-12-16-8-5-6-9-19(16)25(20)14-15-10-17(26-2)13-18(11-15)27-3/h5-6,8-13H,4,7,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZJHDZAHAZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.